5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
The synthesis of 5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of nitriles and organometallic intermediates, followed by hydrolysis to introduce the carboxylic acid group . Industrial production methods often employ automated grindstone chemistry at ambient temperatures to enhance efficiency and yield .
Chemical Reactions Analysis
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly in the presence of transition metal catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of various bioactive molecules.
Industry: Utilized in material science for its structural properties.
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of essential metabolites, leading to the bacterium’s death.
Comparison with Similar Compounds
5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: Known for their activity against Mycobacterium tuberculosis.
8-Cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine: Used in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in different fields.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
VJMOYIOBBLIPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC=CN12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.